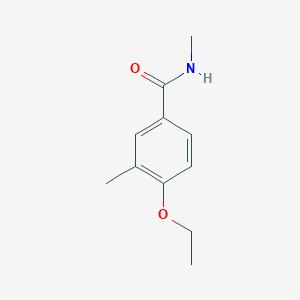![molecular formula C20H22N2O2S2 B4844015 ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4844015.png)
ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate
Descripción general
Descripción
Ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate, also known as DACT, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. DACT has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate is not fully understood. However, studies have shown that ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate can inhibit the activity of certain enzymes involved in cell growth and survival. Additionally, ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has been shown to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to using ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate. One area of research could be to further investigate its potential as an anti-cancer agent. Studies could focus on the specific types of cancer that ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate is most effective against and the optimal dosage for treatment. Additionally, more research could be done to understand the mechanism of action of ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate and how it interacts with cancer cells. Another area of research could be to investigate the use of ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate in the treatment of inflammatory diseases, such as rheumatoid arthritis. Studies could focus on the specific inflammatory pathways that ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate targets and the potential side effects of long-term use. Overall, there is a need for further research on ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has been studied for its potential use as an anti-cancer agent. Studies have shown that ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate can induce apoptosis, or programmed cell death, in cancer cells. ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl 2-[bis(prop-2-enyl)carbamothioylamino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-4-12-22(13-5-2)20(25)21-18-16(19(23)24-6-3)14-17(26-18)15-10-8-7-9-11-15/h4-5,7-11,14H,1-2,6,12-13H2,3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQFQLVJYRYOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(diprop-2-en-1-ylcarbamothioyl)amino]-5-phenylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-methylphenyl)acrylamide](/img/structure/B4843952.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4843954.png)

![N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843971.png)

![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4843981.png)
![4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4843988.png)
![4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4843989.png)
![1-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4843995.png)
![methyl 5-(aminocarbonyl)-2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4844006.png)
![8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4844012.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B4844013.png)